p-Bromoacetophenone oxime, (Z)-

Catalog No.
S12375170
CAS No.
73744-33-9
M.F
C8H8BrNO
M. Wt
214.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Bromoacetophenone oxime, (Z)-

CAS Number

73744-33-9

Product Name

p-Bromoacetophenone oxime, (Z)-

IUPAC Name

(NZ)-N-[1-(4-bromophenyl)ethylidene]hydroxylamine

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

InChI

InChI=1S/C8H8BrNO/c1-6(10-11)7-2-4-8(9)5-3-7/h2-5,11H,1H3/b10-6-

InChI Key

AWJKRPKYUKWTJX-POHAHGRESA-N

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)Br

Isomeric SMILES

C/C(=N/O)/C1=CC=C(C=C1)Br

p-Bromoacetophenone oxime, (Z)- (CAS: 73744-33-9) is a stereospecifically defined aryl ketoxime utilized primarily as a precision intermediate in organic synthesis, coordination chemistry, and mechanistic studies. Unlike generic or mixed-isomer oximes, the (Z)-configuration explicitly dictates the spatial relationship between the hydroxyl group and the p-bromophenyl moiety, placing them on the same side of the imine double bond [1]. This geometric lock is critical for stereospecific transformations, most notably the Beckmann rearrangement, where migratory aptitude is strictly governed by anti-periplanar geometry. For industrial and advanced laboratory procurement, specifying the (Z)-isomer ensures reproducible downstream amide formation and predictable ligand coordination behavior that is impossible to achieve with standard (E)-dominant or mixed-isomer batches [2].

Procuring generic 'p-bromoacetophenone oxime' (CAS: 5798-71-0) typically yields the thermodynamically favored (E)-isomer (CAS: 59862-55-4) or an unpredictable E/Z mixture [1]. In stereospecific reactions like the Beckmann rearrangement, the (E)-isomer undergoes migration of the p-bromophenyl group to yield N-(4-bromophenyl)acetamide (p-bromoacetanilide). Conversely, the (Z)-isomer undergoes migration of the methyl group to yield N-methyl-4-bromobenzamide [2]. Substituting the (Z)-isomer with a generic batch will fundamentally alter the primary reaction product, leading to near-total failure in targeted synthetic pathways. Furthermore, in coordination chemistry where the oxime acts as a ligand, the spatial orientation of the (Z)-isomer is required for specific metal-complex geometries; mixed isomers lead to poor crystallization, reduced yields, and complex purification bottlenecks [1].

Absolute Stereocontrol in Beckmann Rearrangement Product Trajectory

The stereochemistry of the oxime strictly dictates the migratory aptitude during the Beckmann rearrangement. The (Z)-isomer of p-bromoacetophenone oxime exclusively undergoes methyl migration to form N-methyl-4-bromobenzamide. In contrast, the thermodynamically favored (E)-isomer undergoes aryl migration to yield N-(4-bromophenyl)acetamide [1]. Utilizing a generic, unspecified oxime mixture results in an unpredictable ratio of both amides, drastically reducing the yield of the desired product and necessitating complex chromatographic separation [2].

Evidence DimensionPrimary rearrangement product
Target Compound Data100% N-methyl-4-bromobenzamide (methyl migration)
Comparator Or Baseline(E)-isomer yields 100% N-(4-bromophenyl)acetamide (aryl migration)
Quantified DifferenceComplete divergence of reaction product based on isomer selection
ConditionsStandard acid-catalyzed or organocatalytic Beckmann rearrangement

Direct procurement of the (Z)-isomer is non-negotiable for synthesizing N-methyl-4-bromobenzamide derivatives, as generic substitution yields the incorrect structural scaffold.

Bypassing Low-Yield Isomeric Separation Workflows

Standard oximation of p-bromoacetophenone overwhelmingly favors the formation of the (E)-isomer, typically resulting in an E:Z ratio of approximately 85:15 to 90:10 under ambient conditions [1]. Isolating the (Z)-isomer from this crude mixture requires tedious fractional crystallization or specialized photoisomerization protocols, which suffer from low throughput and poor overall recovery. Procuring the pre-isolated (Z)-isomer guarantees >95% isomeric purity, directly eliminating this severe process bottleneck [2].

Evidence DimensionIsomeric yield from standard ketone oximation
Target Compound Data>95% purity (when procured directly)
Comparator Or BaselineGeneric in-house synthesis yields <15% (Z)-isomer
Quantified Difference>80% improvement in immediate availability of the (Z)-geometry
ConditionsAqueous/ethanolic oximation of p-bromoacetophenone

Purchasing the purified (Z)-isomer saves significant laboratory time and resources that would otherwise be wasted on low-yield separation of the minor kinetic product.

Geometric Enforcement in Transition Metal Coordination

In the synthesis of oxime-based metal complexes, the spatial orientation of the hydroxyl group relative to the aryl ring is critical. The (Z)-isomer, with its syn-relationship between the OH and the p-bromophenyl group, enforces a specific steric environment that dictates the formation of distinct mononuclear or bridged multinuclear complexes [1]. The (E)-isomer, with an anti-relationship, often leads to completely different coordination modes or polymeric networks. Using an isomerically pure (Z)-ligand ensures reproducible crystallization and consistent catalytic or material properties [1].

Evidence DimensionCoordination complex reproducibility
Target Compound DataPredictable, discrete complex formation driven by syn-geometry
Comparator Or BaselineMixed isomers lead to amorphous or mixed-phase polymeric coordination networks
Quantified DifferenceElimination of mixed-phase coordination products
ConditionsComplexation with transition metals (e.g., Pd(II), Pt(II), Cu(II))

For materials and catalyst development, procuring the exact (Z)-isomer is required to achieve reproducible, structurally defined metal complexes.

Precursor for N-Methyl-4-bromobenzamide Derivatives

Essential for pharmaceutical and agrochemical pathways requiring the specific N-methylamide scaffold via Beckmann rearrangement, avoiding the formation of p-bromoacetanilide [1].

Stereocontrolled Ligand Synthesis

Used in the development of transition metal catalysts and advanced materials where the specific (Z)-geometry is required to enforce a desired coordination environment [2].

Mechanistic and Photochemical Reference Standards

Serves as a pure baseline standard for studying photoisomerization kinetics and stereospecific reaction mechanisms in organic chemistry, bypassing the need for in-house isomer purification [1].

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

212.97893 g/mol

Monoisotopic Mass

212.97893 g/mol

Heavy Atom Count

11

UNII

O3128O579B

Dates

Last modified: 08-09-2024

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